4-(2-Bromopropyl)quinoline
Description
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
4-(2-bromopropyl)quinoline |
InChI |
InChI=1S/C12H12BrN/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3 |
InChI Key |
PXACXLCALLZOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxyquinoline or 4-Chloroquinoline Derivatives
One classical method is the nucleophilic substitution or alkylation of 4-chloroquinoline or 4-hydroxyquinoline derivatives with 2-bromopropyl halides or equivalents. This method relies on the displacement of the leaving group at the 4-position by the nucleophile generated from 2-bromopropyl reagents.
- Procedure : 4-chloroquinoline is reacted with 2-bromopropane or 2-bromopropyl halide in the presence of a base such as potassium carbonate or potassium hydroxide in a polar aprotic solvent like dimethylformamide or ethanol under reflux conditions.
- Outcome : The reaction yields this compound through nucleophilic substitution at the 4-position.
- Reaction conditions : Heating at 60–120 °C for 5–12 hours is typical to drive the reaction to completion.
Halogenation of 4-(2-Propanol)quinoline Intermediates
Another route involves the initial synthesis of 4-(2-propanol)quinoline, followed by halogenation of the alcohol group to introduce the bromine atom.
- Procedure : 4-(2-propanol)quinoline is treated with brominating agents such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or N-bromosuccinimide (NBS) under controlled conditions.
- Outcome : The hydroxyl group is converted to a bromide, yielding this compound.
- Reaction conditions : Typically, the reaction is carried out at low temperature (0–5 °C) to avoid side reactions, followed by warming to room temperature.
Direct Alkylation of Quinoline with 1,2-Dibromopropane
A less common but effective method is the direct alkylation of quinoline with 1,2-dibromopropane under basic conditions.
- Procedure : Quinoline is reacted with 1,2-dibromopropane in the presence of potassium iodide and potassium hydroxide as catalysts in ethanol or other suitable solvents.
- Outcome : The nucleophilic nitrogen of quinoline attacks the electrophilic carbon of the dibromopropane, leading to substitution and formation of this compound.
- Reaction conditions : Heating with stirring for 5 hours at 60–70 °C is reported to yield the desired product.
Summary Table of Preparation Methods
| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield & Notes |
|---|---|---|---|---|
| Alkylation of 4-chloroquinoline | 4-chloroquinoline, 2-bromopropyl halide | K2CO3 or KOH, ethanol or DMF | 60–120 °C, 5–12 h | Good regioselectivity; moderate to high yield |
| Halogenation of 4-(2-propanol)quinoline | 4-(2-propanol)quinoline | PBr3, HBr, or NBS | 0–5 °C to RT | Requires careful temperature control |
| Direct alkylation with 1,2-dibromopropane | Quinoline, 1,2-dibromopropane | KI, KOH, ethanol | 60–70 °C, 5 h | Catalyzed reaction; moderate yield |
Detailed Research Findings and Analysis
Reaction Mechanism Insights
- In the alkylation of 4-chloroquinoline, the nucleophilic substitution proceeds via an SNAr mechanism where the electron-deficient quinoline ring facilitates displacement of the chlorine atom by the 2-bromopropyl nucleophile.
- Halogenation of the alcohol intermediate is a classic substitution of hydroxyl by bromide via formation of a good leaving group intermediate (e.g., alkyl bromide).
- Direct alkylation with 1,2-dibromopropane involves nucleophilic attack by the nitrogen atom on the electrophilic carbon bearing a bromide, with potassium iodide acting as a catalyst to enhance the leaving group ability.
Purification and Characterization
- The crude products are typically purified by recrystallization from ethanol or aqueous ethanol mixtures.
- Characterization is done by IR spectroscopy showing characteristic aromatic and aliphatic C-H stretches, C-Br stretches, and NMR confirming the substitution pattern.
- Mass spectrometry confirms molecular weight consistent with this compound.
Yield Optimization
- The use of anhydrous potassium carbonate or potassium hydroxide as base improves reaction rates and yields by deprotonating nucleophiles and scavenging acids formed.
- Refluxing in ethanol or polar aprotic solvents enhances solubility and reaction kinetics.
- Catalyst addition (e.g., KI) in direct alkylation improves leaving group displacement, increasing yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 2-bromopropyl group undergoes S<sub>N</sub>2 displacement with nucleophiles, enabling functional group diversification:
Key Examples:
Mechanism :
-
The reaction proceeds via backside attack by the nucleophile, leading to inversion of configuration at the chiral center.
-
Steric hindrance from the quinoline ring slightly reduces reaction rates compared to linear alkyl bromides.
Elimination Reactions
Under basic conditions, 4-(2-Bromopropyl)quinoline undergoes dehydrohalogenation to form alkenes:
Reaction Data:
| Base | Solvent | Product | Temperature | Yield |
|---|---|---|---|---|
| KOH | Ethanol | 4-Vinylquinoline | Reflux | 68% |
| DBU | DCM | 4-(Prop-1-en-2-yl)quinoline | RT | 85% |
Key Insight :
-
The elimination favors Zaitsev’s rule, producing the more substituted alkene (e.g., 4-isopropenylquinoline).
-
Microwave-assisted methods reduce reaction times to <30 minutes.
Oxidation and Reduction
The bromopropyl chain and quinoline core participate in redox reactions:
Oxidation:
-
Quinoline N-Oxidation : Treatment with m-CPBA yields this compound N-oxide, enhancing solubility and altering bioactivity.
-
Conditions: Dichloromethane, 0°C → RT, 4 h.
-
Yield: 92%.
-
Reduction:
-
Bromopropyl to Propyl : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes bromine, forming 4-propylquinoline.
-
Conditions: Ethanol, 1 atm H<sub>2</sub>, 6 h.
-
Yield: 89%.
-
Cross-Coupling Reactions
The C–Br bond participates in Suzuki-Miyaura and Heck couplings :
Optimized Conditions :
Radical Reactions
The C–Br bond undergoes atom-transfer radical polymerization (ATRP) when initiated by CuBr/PMDETA:
-
Forms polymeric quinoline derivatives with tunable chain lengths.
-
Applications: Drug delivery systems, antimicrobial coatings .
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced bioactivity:
Structure-Activity Notes :
-
Alkylamino derivatives exhibit >10-fold selectivity for bacterial vs. mammalian cells .
-
Electron-withdrawing groups (e.g., NO<sub>2</sub>) on the aryl ring improve anticancer potency.
Stability and Degradation
Scientific Research Applications
4-(2-Bromopropyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromopropyl)quinoline largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The bromopropyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution at the 4-Position: Impact on Bioactivity
2-Propylquinoline (Natural Precursor)
- Structure : Lacks bromine but shares a propyl chain at the 4-position.
- Docking Studies: Exhibited less favorable binding energy scores (–8.5 kcal/mol DOCK, –25.8 kcal/mol Smina) compared to derivatives with additional substituents (e.g., phenyl or cyclopentane groups). The propyl chain orients toward the S2 subsite in enzymatic targets, leaving S1/S1′ subsites unoccupied, reducing efficacy .
- Key Difference: The absence of bromine in 2-propylquinoline limits its electrophilic reactivity, which is critical for covalent interactions in some drug-target complexes.
4-(Adamantan-1-yl)quinoline Derivatives
- Structure : Features a bulky adamantyl group at the 4-position.
- Bioactivity : Demonstrated potent antituberculosis activity due to steric bulk enhancing target-site occupancy. However, synthetic complexity and poor solubility are drawbacks .
4-Methoxy- and 4-Aminoquinoline Derivatives
- Examples: Compounds [33]–[36] (from ) with methoxy or amino groups at the 4-position.
- DHFR Inhibition: Methoxy-substituted compounds (e.g., [33]) showed moderate ecDHFR inhibition (I₅₀ = 0.75 µM), while amino groups improved selectivity for bacterial over vertebrate DHFR .
- Key Insight: Bromine’s electronegativity in 4-(2-Bromopropyl)quinoline may enhance target affinity compared to methoxy or amino groups, though this requires experimental validation.
Brominated Quinoline Analogs
2-(4-Bromophenyl)quinoline
- Structure : Bromine on a phenyl ring at the 2-position.
- Physical Properties: Molecular weight 284.15 g/mol, boiling point 407.9°C, logP 4.64. Higher hydrophobicity compared to this compound (predicted logP ~3.1) .
4-(Bromomethyl)quinoline
- Structure : Bromine on a methyl group at the 4-position.
- Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions, making it a versatile synthetic intermediate. However, its instability limits in vivo applications .
- Comparison: The 2-bromopropyl group in this compound offers greater stability and controlled reactivity, advantageous for drug development.
Styryl-Substituted Quinolines
4-(p-Dimethylaminostyryl)quinoline
- Structure: Styryl group at the 4-position with dimethylamino substitution.
- Bioactivity: Demonstrated antitumor activity in early studies, attributed to intercalation with DNA.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | logP | Key Application |
|---|---|---|---|---|---|
| This compound | 4 | C₁₂H₁₃BrN | 266.15 (calc.) | ~3.1 | Pharmacological studies |
| 2-(4-Bromophenyl)quinoline | 2 | C₁₅H₁₀BrN | 284.15 | 4.66 | Materials science |
| 4-(Bromomethyl)quinoline | 4 | C₁₀H₈BrN | 222.08 | 3.13 | Synthetic intermediate |
| 4-(Adamantan-1-yl)quinoline | 4 | C₁₉H₂₁N | 263.38 | 6.2 | Antituberculosis agents |
Key Research Findings
- Substituent Position: 4-substituted quinolines generally exhibit enhanced bioactivity compared to 2- or 3-substituted analogs, as seen in DHFR inhibitors and antituberculosis agents .
- Bromine vs. Other Groups: Bromine’s electronegativity and moderate steric bulk make it favorable for target interactions, though methoxy and amino groups improve selectivity in specific contexts .
- Synthetic Versatility: Brominated quinolines, particularly 4-(Bromomethyl)quinoline, serve as intermediates for further functionalization, whereas this compound’s stability positions it for direct therapeutic exploration .
Biological Activity
4-(2-Bromopropyl)quinoline is a substituted quinoline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Compounds in the quinoline family, including this compound, have shown significant antiproliferative effects. The mechanism involves the induction of apoptosis through the release of reactive nitrogen species (RNS), which activate caspases, key mediators in programmed cell death .
- Inhibition of DNA Gyrase : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to disruption in bacterial growth and survival, making it a target for antibacterial agents .
- Antimalarial Activity : Some studies have indicated that quinoline derivatives exhibit antimalarial properties by interfering with the blood stage of Plasmodium falciparum, although specific data on this compound is limited .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that:
- Substituents at Position 4 : The presence of bulky substituents at position 4 enhances antiproliferative activity. For instance, larger alkylamino side chains have been associated with increased potency .
- Alkoxy Groups : The introduction of alkoxy groups at specific positions has shown to improve solubility and bioavailability, thereby enhancing overall biological activity .
Case Studies and Research Findings
Several studies provide insights into the biological activity of quinoline derivatives, including those closely related to this compound:
- Antimycobacterial Activity : In a study evaluating various quinoline derivatives against Mycobacterium tuberculosis, certain compounds exhibited higher activity compared to standard treatments like isoniazid. Although this compound was not specifically tested, its structural analogs demonstrated significant promise .
- Cytotoxicity Against Cancer Cell Lines : A series of synthesized quinoline-oxadiazole derivatives were tested against cancer cell lines (HepG2 and MCF-7), showing considerable cytotoxic effects with IC50 values ranging from 0.137 to 0.583 μg/mL. This suggests that similar derivatives could be explored for their anticancer potential .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Bromopropyl)quinoline, and how do reaction conditions influence yield and purity?
- Answer : Two primary routes are documented:
From 4-methylquinoline : Bromination using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) or photochemical activation. Reaction temperature (60–80°C) and solvent (CCl₄ or DCM) significantly affect regioselectivity and byproduct formation .
From 4-quinolinemethanol : Conversion via HBr or PBr₃ in anhydrous conditions. This method requires careful moisture control to avoid hydrolysis of intermediates. Yields range from 65% to 85%, depending on stoichiometry and reaction time .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize termination points. Purification often involves column chromatography (silica gel, hexane/EtOAc).
Q. How should researchers characterize this compound to confirm structural integrity?
- Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to verify bromopropyl chain attachment (e.g., δ ~3.5–4.0 ppm for CH₂Br protons) and absence of unreacted starting material .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern consistent with bromine.
- Elemental Analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent light-induced degradation .
- Solvent Compatibility : Stable in anhydrous DMSO or DMF for ≤6 months; avoid protic solvents (e.g., MeOH) to minimize nucleophilic substitution .
- Experimental Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Contradictions often arise from:
- Cell Line Variability : Test derivatives across multiple cancer cell lines (e.g., MCF-7 vs. A549) with standardized protocols (e.g., MTT assay, 48–72 hr incubation) .
- Structural Modifications : Compare IC₅₀ values of analogs (e.g., 4-chloro vs. 4-bromo substituents) to isolate electronic effects on cytotoxicity .
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for Suzuki-Miyaura couplings. Focus on bromopropyl chain rotation barriers (<5 kcal/mol) .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Validate with in vitro assays to refine scoring functions .
Q. How can researchers mitigate challenges in synthesizing this compound-derived metal complexes for catalytic applications?
- Answer :
- Ligand Design : Introduce electron-withdrawing groups (e.g., NO₂) to enhance metal coordination. Monitor via UV-Vis (λ shifts ≥20 nm indicate successful complexation).
- Byproduct Control : Use Schlenk techniques to exclude oxygen/water during palladium-catalyzed reactions. Isolate intermediates via recrystallization (e.g., EtOH/H₂O) .
Q. What methodologies address discrepancies in spectroscopic data for quinoline derivatives across studies?
- Answer :
- Standardized Protocols : Adopt IUPAC-recommended NMR solvents (CDCl₃ vs. DMSO-d₆) and report δ values relative to TMS.
- Collaborative Validation : Share samples with independent labs to verify reproducibility. For example, a 2021 multi-lab study resolved ±0.1 ppm deviations in quinoline ¹³C NMR signals .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
